molecular formula C5H16ClN3OS B3008806 N-(Dimethylaminosulfonimidoyl)propan-1-amine;hydrochloride CAS No. 2305949-05-5

N-(Dimethylaminosulfonimidoyl)propan-1-amine;hydrochloride

Cat. No.: B3008806
CAS No.: 2305949-05-5
M. Wt: 201.71
InChI Key: PGQOSZAZFLSDED-UHFFFAOYSA-N
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Description

N-(Dimethylaminosulfonimidoyl)propan-1-amine;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylaminosulfonimidoyl group attached to a propan-1-amine backbone, and it is commonly used in research and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dimethylaminosulfonimidoyl)propan-1-amine;hydrochloride typically involves the reaction of dimethylamine with sulfonyl chloride, followed by the addition of propan-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Dimethylaminosulfonimidoyl)propan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonimidoyl group to sulfonamide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminosulfonimidoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, sulfonamides, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(Dimethylaminosulfonimidoyl)propan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(Dimethylaminosulfonimidoyl)propan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(Dimethylaminosulfonimidoyl)propan-1-amine;hydrochloride include:

  • N-Methyl-N-(propan-2-yl)propan-2-amine
  • N,N-Dimethyl-3-aminopropane-1-sulfonamide
  • N,N-Dimethyl-2-aminopropane-1-sulfonamide

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(dimethylaminosulfonimidoyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15N3OS.ClH/c1-4-5-7-10(6,9)8(2)3;/h4-5H2,1-3H3,(H2,6,7,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQOSZAZFLSDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=N)(=O)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305949-05-5
Record name (dimethyl-S-aminosulfonimidoyl)(propyl)amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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